molecular formula C15H18ClNO4 B13778917 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride CAS No. 67226-80-6

7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride

Cat. No.: B13778917
CAS No.: 67226-80-6
M. Wt: 311.76 g/mol
InChI Key: SBFSYPRQAHMAOY-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by the presence of a chromone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the aminomethylation of 7-hydroxychromone derivatives. The reaction conditions often include the use of formaldehyde and morpholine in the presence of an acid catalyst to introduce the morpholinomethyl group at the 8th position of the chromone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the morpholinomethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-keto-2-methyl-8-morpholinomethylchromone.

    Reduction: Formation of dihydro-7-hydroxy-2-methyl-8-morpholinomethylchromone.

    Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride involves its interaction with various molecular targets. The chromone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholinomethyl group may enhance the compound’s solubility and cellular uptake, facilitating its interaction with intracellular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar chromone core with different substituents.

    7-Hydroxy-4-methylcoumarin: Contains a coumarin core instead of a chromone core.

    8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromone core with an iodo substituent

Uniqueness

7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

67226-80-6

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

7-hydroxy-2-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C15H17NO4.ClH/c1-10-8-14(18)11-2-3-13(17)12(15(11)20-10)9-16-4-6-19-7-5-16;/h2-3,8,17H,4-7,9H2,1H3;1H

InChI Key

SBFSYPRQAHMAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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